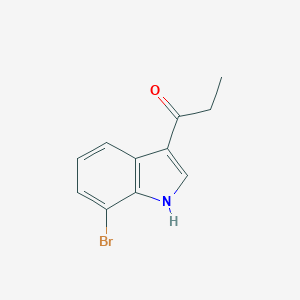
1-Propanone, 1-(7-broMo-1H-indol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(7-broMo-1H-indol-3-yl)- is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 1-Propanone, 1-(7-broMo-1H-indol-3-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-bromoindole, which can be obtained through the bromination of indole.
Formation of the Propanone Group: The 7-bromoindole is then reacted with a suitable reagent to introduce the propanone group at the 1st position. This can be achieved through a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-Propanone, 1-(7-broMo-1H-indol-3-yl)-.
Análisis De Reacciones Químicas
1-Propanone, 1-(7-broMo-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the propanone group to an alcohol.
Substitution: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives with potential biological activities.
Biology: It has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to the biological activities associated with indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(7-broMo-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-Propanone, 1-(7-broMo-1H-indol-3-yl)- can be compared with other indole derivatives to highlight its uniqueness:
Similar Compounds: Other indole derivatives include 1-(3-indolyl)propan-1-one, 7-bromoindole, and 1-(7-bromo-1H-indol-3-yl)ethanone.
Propiedades
Número CAS |
179473-61-1 |
|---|---|
Fórmula molecular |
C11H10BrNO |
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
1-(7-bromo-1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C11H10BrNO/c1-2-10(14)8-6-13-11-7(8)4-3-5-9(11)12/h3-6,13H,2H2,1H3 |
Clave InChI |
GNZMIEMXIBKHGZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CNC2=C1C=CC=C2Br |
SMILES canónico |
CCC(=O)C1=CNC2=C1C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















